4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
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Overview
Description
4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzoyl group, a dimethylaminoethyl group, and a fluorobenzo[d]thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multiple steps:
Formation of the Benzoyl Intermediate: The initial step involves the formation of the benzoyl intermediate through the reaction of benzoyl chloride with an appropriate amine.
Introduction of the Dimethylaminoethyl Group:
Formation of the Fluorobenzo[d]thiazolyl Group: The final step involves the formation of the fluorobenzo[d]thiazolyl group through a cyclization reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and proteins that the compound binds to or inhibits.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)benzamide hydrochloride
- 4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
Uniqueness
4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is unique due to the presence of the fluorobenzo[d]thiazolyl group, which may impart distinct chemical and biological properties compared to its analogs with different substituents.
Properties
IUPAC Name |
4-benzoyl-N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O2S.ClH/c1-28(2)15-16-29(25-27-22-20(26)9-6-10-21(22)32-25)24(31)19-13-11-18(12-14-19)23(30)17-7-4-3-5-8-17;/h3-14H,15-16H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWFAUADYPKHRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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